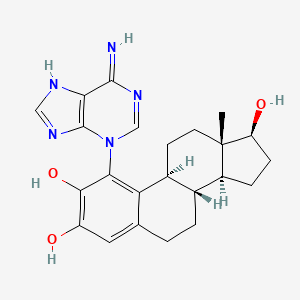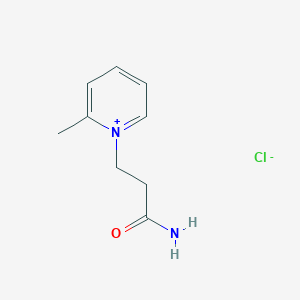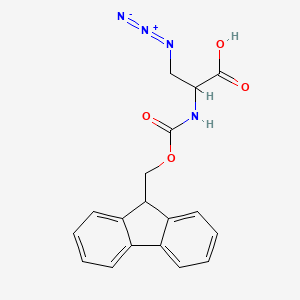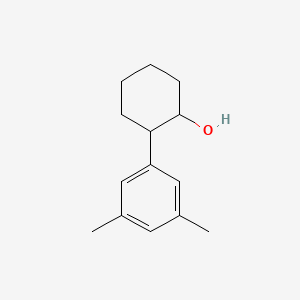
1-Chlorododecane;1-chlorotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyl chloride C12 - C14 refers to a mixture of alkyl chlorides with carbon chain lengths ranging from 12 to 14. These compounds are commonly used in various industrial applications due to their surfactant properties and ability to act as intermediates in the synthesis of other chemicals. They are typically found in cleaning agents, disinfectants, and as intermediates in the production of biocides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyl chlorides C12 - C14 can be synthesized through the chlorination of corresponding alkanes or alcohols. One common method involves the reaction of alcohols with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), which replaces the hydroxyl group with a chlorine atom . The reaction conditions typically involve refluxing the alcohol with the chlorinating agent in the presence of a base to neutralize the by-products.
Industrial Production Methods
In industrial settings, alkyl chlorides C12 - C14 are often produced through the direct chlorination of alkanes. This process involves the reaction of alkanes with chlorine gas under controlled conditions, usually in the presence of ultraviolet light or a catalyst to initiate the reaction. The resulting mixture of alkyl chlorides is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Alkyl chlorides C12 - C14 undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide, alkoxide, or amine, resulting in the formation of alcohols, ethers, or amines.
Elimination Reactions: In the presence of strong bases, alkyl chlorides can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, alkyl chlorides can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in alcoholic solvents.
Major Products
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxides.
Amines: Formed from nucleophilic substitution with amines.
Alkenes: Formed from elimination reactions
Aplicaciones Científicas De Investigación
Alkyl chlorides C12 - C14 have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the study of membrane dynamics and interactions due to their surfactant properties.
Industry: Widely used in the production of cleaning agents, detergents, and biocides.
Mecanismo De Acción
The primary mechanism of action for alkyl chlorides C12 - C14, particularly in their role as disinfectants, involves the disruption of microbial cell membranes. The alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
Alkyl chlorides C8 - C10: Shorter chain alkyl chlorides with similar chemical properties but lower surfactant efficiency.
Alkyl chlorides C16 - C18: Longer chain alkyl chlorides with higher hydrophobicity and different applications in surfactant formulations.
Uniqueness
Alkyl chlorides C12 - C14 are unique due to their optimal chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes them highly effective as surfactants and antimicrobial agents, offering a combination of solubility and surface activity that is not as pronounced in shorter or longer chain alkyl chlorides .
Propiedades
Número CAS |
90622-69-8 |
|---|---|
Fórmula molecular |
C26H54Cl2 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
1-chlorododecane;1-chlorotetradecane |
InChI |
InChI=1S/C14H29Cl.C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-14H2,1H3;2-12H2,1H3 |
Clave InChI |
GAEFOPDYLRXWCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCl.CCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)



